Di-tert-butyl cyclohexane-1,4-diyldicarbamate

概要

説明

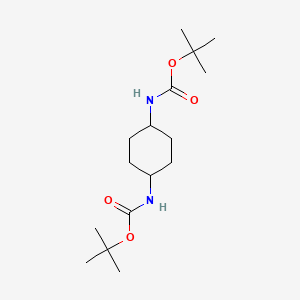

tert-Butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a cyclohexyl ring, making it a versatile intermediate in organic synthesis. This compound is often used in the protection of amine groups during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl cyclohexane-1,4-diyldicarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions: tert-Butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amine group.

Oxidation and Reduction Reactions: The cyclohexyl ring can undergo oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution Reactions: Various substituted carbamates.

Deprotection Reactions: Free amine derivatives.

Oxidation and Reduction Reactions: Oxidized or reduced cyclohexyl derivatives.

科学的研究の応用

Polymer Chemistry

1.1 Isocyanate-Free Polyurethane Synthesis

One of the most significant applications of di-tert-butyl cyclohexane-1,4-diyldicarbamate is in the synthesis of polyurethanes (PUs) and polyureas (PUs). Traditional methods for producing these polymers often rely on toxic isocyanates. However, di-tert-butyl dicarbamates serve as promising alternatives that can react with amines without the associated toxicity of isocyanates. Research indicates that these dicarbamates can lead to high molecular weight PUs with desirable mechanical properties suitable for coatings and adhesives .

1.2 Reaction Kinetics and Catalysis

The reactivity of di-tert-butyl dicarbamates in aminolysis reactions has been extensively studied. The kinetics of these reactions can be influenced by various catalysts, which enhance the efficiency of PU synthesis. The resulting polymers exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Biomedical Applications

2.1 Drug Delivery Systems

This compound has potential uses in drug delivery systems. Its structural properties allow it to be incorporated into biocompatible polymers that can encapsulate pharmaceutical agents. This application is particularly relevant in developing controlled release formulations, where the compound's ability to modulate drug release rates can enhance therapeutic efficacy .

2.2 Antibacterial Properties

There is emerging research suggesting that derivatives of di-tert-butyl dicarbamates may possess antibacterial properties. These compounds could serve as efflux pump inhibitors, enhancing the effectiveness of existing antibiotics against resistant bacterial strains. This application is crucial in addressing global health challenges related to antibiotic resistance .

Material Science

3.1 Coatings and Adhesives

The use of this compound in coatings and adhesives has been explored due to its ability to form durable films with good adhesion properties. The incorporation of this compound into polymer formulations can improve scratch resistance and chemical durability, making it suitable for industrial applications .

3.2 Thermoplastic Elastomers

The compound's properties also lend themselves to the development of thermoplastic elastomers (TPEs). These materials combine the elasticity of rubber with the processability of plastics, making them ideal for applications in automotive parts, consumer goods, and medical devices .

作用機序

The mechanism of action of Di-tert-butyl cyclohexane-1,4-diyldicarbamate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

類似化合物との比較

- tert-Butyl carbamate

- tert-Butyl methyl(4-oxocyclohexyl)carbamate

- tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate

Comparison: While all these compounds contain the tert-butyl group, Di-tert-butyl cyclohexane-1,4-diyldicarbamate is unique due to the presence of both the Boc-protected amine and the cyclohexyl ring. This dual functionality makes it particularly useful in organic synthesis for protecting amine groups while allowing for further modifications on the cyclohexyl ring .

生物活性

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (CAS: 960071-19-6) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its effects on cell viability, antibacterial properties, and potential neuroprotective effects.

Chemical Structure and Properties

This compound has the following chemical structure and properties:

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.43 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(OC(C)(C)C)NC1CCC(NC(OC(C)(C)C)=O)CC1

The compound exhibits a high degree of steric hindrance due to the tert-butyl groups, which may influence its biological interactions.

1. Cell Viability and Cytotoxicity

Research indicates that this compound does not exhibit significant cytotoxic effects on various cell lines at concentrations up to 100 µM. For example, in studies involving PC12 cells (a model for neuronal differentiation), no cytotoxicity was observed after 48 hours of treatment with the compound at both 10 µM and 100 µM concentrations. This suggests a favorable safety profile for potential therapeutic applications in neuroprotection .

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of compounds structurally related to this compound. For example, hybrids incorporating hydroxypyridinone and diamine functionalities have shown efficacy in preventing oxidative stress in neuronal cell models . This indicates that this compound may also possess neuroprotective properties through mechanisms that reduce oxidative damage.

Table 1: Summary of Biological Activities

特性

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIXCBSHVXPTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129037 | |

| Record name | Carbamic acid, N,N′-trans-1,4-cyclohexanediylbis-, C,C′-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388893-13-7 | |

| Record name | Carbamic acid, N,N′-trans-1,4-cyclohexanediylbis-, C,C′-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。